molecular formula C5H9N3O2S B12847417 Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate

Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate

Cat. No.: B12847417
M. Wt: 175.21 g/mol
InChI Key: QSBQYCIPLZUWOW-XVNBXDOJSA-N
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Description

Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate is an organic compound with a unique structure that includes both ester and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazinylidene group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted hydrazones or thioamides.

Scientific Research Applications

Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thioamide and ester functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Ethyl (ethoxymethylene)cyanoacetate: A compound with similar ester functionality but different reactivity.

Uniqueness

This compound is unique due to its combination of ester and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate

InChI

InChI=1S/C5H9N3O2S/c1-2-10-4(9)3-7-8-5(6)11/h3H,2H2,1H3,(H3,6,8,11)/b7-3+

InChI Key

QSBQYCIPLZUWOW-XVNBXDOJSA-N

Isomeric SMILES

CCOC(=O)/C=N/NC(=S)N

Canonical SMILES

CCOC(=O)C=NNC(=S)N

Origin of Product

United States

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